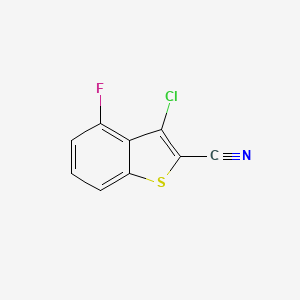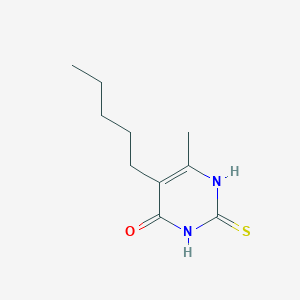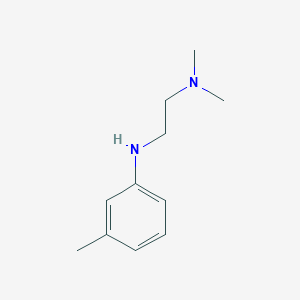![molecular formula C20H19N3O3 B12121120 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrroloquinoline core, which is known for its biological activity and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps. One common method includes the cyclization of a precursor compound, such as 3-(2-acetamidoethyl)-7-chloro-4-methoxy-2-quinolone, followed by hydrolysis to yield the desired pyrroloquinoline structure . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer and neurological disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it can act as a modulator of gamma-aminobutyric acid (GABA) receptors, influencing the opening frequency of GABA-activated chloride channels . This modulation can lead to various physiological effects, including sedation and anxiolysis.
Comparación Con Compuestos Similares
Similar compounds to 2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide include:
(11aS)-2,3-dihydro-7-methoxy-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione: This compound shares a similar core structure but differs in its functional groups and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a pyrrolo core and are known for their potent activities against fibroblast growth factor receptors (FGFRs).
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C20H19N3O3 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-15-8-7-13-11-14-9-10-23(19(14)21-17(13)12-15)22-20(24)16-5-3-4-6-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
Clave InChI |
PLLZDSBWPDKCHP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4OC)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)
![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)

![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)








